Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor with an improved potency and pharmacokinetic profile. It demonstrates strong dose-dependent reduction of IgG and IgM specific antibodies in animal models of inflammation.
Relevance: This compound shares a core 2,3,4-trisubstituted quinoline structure with 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride, differing in the substituents at the 2, 3, and 6 positions. These structural similarities place both compounds in the same broad chemical class. Both compounds also exhibit interesting pharmacological activities, highlighting the potential of this core structure for drug development.
Compound Description: AM-1430, like AM-0687, is a potent and selective PI3Kδ inhibitor with good oral bioavailability. It effectively reduces IgG and IgM specific antibodies in vivo, demonstrating its potential as an anti-inflammatory agent.
Relevance: Similar to AM-0687, AM-1430 shares the 2,3,4-trisubstituted quinoline core with 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride, differing in specific substituents. The shared core structure and related biological activities emphasize the importance of this chemical class for pharmacological applications.
Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. It displays high affinity for the CRF(1) receptor and effectively inhibits CRF-induced responses both in vitro and in vivo.
Relevance: While SSR125543A differs significantly in overall structure from 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride, it highlights the importance of exploring various chemical classes for targeting specific receptors. Both compounds emphasize the potential of small molecules for modulating receptor activity and influencing biological processes.
Compound Description: 450191-S is a novel sleep inducer and a 1H-1,2,4,-triazolyl benzophenone derivative. This compound is not directly detected in plasma; instead, it is metabolized to various active metabolites, with 8-chloro-6-(o-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide (M-1) being the primary active metabolite. [, ]
Relevance: 450191-S showcases the importance of understanding metabolic pathways in drug development, which is also relevant to the study of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride. Further, both compounds contain chloro-substituted aromatic rings, demonstrating a common structural motif in pharmaceutical research. [, ]
Compound Description: M-A is a metabolite of 450191-S found in dog plasma. It is characterized by an N-hydroxymethyl group.
Relevance: As a metabolite of 450191-S, M-A highlights the potential for structural modifications of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride, which might occur in vivo. The presence of chlorine substituents on the aromatic rings is a shared feature between M-A and the target compound.
Compound Description: M-D is another N-hydroxymethyl metabolite of 450191-S found in dog plasma, differentiated from M-A by an additional N-methyl group.
Relevance: Similar to M-A, M-D exemplifies potential in vivo modifications to the structure of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride. Both M-D and the target compound share the presence of chlorine atoms as substituents on their aromatic rings.
Compound Description: M-1 is the primary active metabolite of 450191-S. [, ]
Relevance: The presence of chlorine atoms in M-1 and 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride demonstrates a common strategy in medicinal chemistry for tuning the properties of drug molecules. [, ]
Compound Description: M-2 is an active metabolite of 450191-S, differing from M-1 by the presence of only one N-methyl group. [, ]
Relevance: The structural similarity of M-2 to M-1, along with its shared origin as a metabolite of 450191-S, emphasizes the potential for similar metabolic pathways to influence the structure and activity of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride. [, ]
Compound Description: M-3 is another active metabolite of 450191-S, lacking both N-methyl groups present in M-1. [, ]
Relevance: M-3 further illustrates the diverse range of metabolites derived from 450191-S, suggesting the possibility of various metabolic transformations affecting 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride. [, ]
Compound Description: M-4 is a metabolite of 450191-S. It is distinguished by the presence of a carboxylic acid group instead of the carboxamide group seen in other metabolites.
Relevance: M-4, with its distinct carboxylic acid functionality, highlights the potential for metabolic modifications to 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride, potentially altering its pharmacological properties.
Compound Description: ORG27569 is a well-characterized allosteric modulator of the cannabinoid receptor type 1 (CB1). It displays unique pharmacological properties, increasing the binding affinity of orthosteric ligands like CP55,940 while acting as a non-competitive antagonist in functional assays. [, ]
Relevance: ORG27569 provides insight into the concept of allosteric modulation, which could also be relevant for understanding the pharmacological profile of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride. Although the compounds target different receptors, the principle of allosteric modulation could potentially apply to both, suggesting a broader pharmacological relevance. [, ]
Compound Description: PSNCBAM-1 is another allosteric modulator of the CB1 receptor. Similar to ORG27569, it enhances the binding affinity of orthosteric ligands while displaying non-competitive antagonist behavior in functional assays.
Relevance: Similar to ORG27569, PSNCBAM-1 highlights the concept of allosteric modulation, offering a potential mechanism that could also influence the activity of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride. Although targeting different receptors, both compounds emphasize the importance of considering allosteric interactions in drug development.
Relevance: Although structurally distinct from 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride, lorcaserin's interaction with multiple serotonin receptor subtypes underscores the importance of investigating the potential off-target effects of drugs, especially those targeting receptors within the same family.
Compound Description: SR141716A is a selective CB1 receptor antagonist, often used in research to investigate the role of CB1 receptors in various physiological and behavioral processes. [, , ]
Relevance: While targeting a different receptor system, SR141716A serves as an example of a receptor antagonist, a pharmacological class that could also be relevant for investigating the potential mechanisms of action of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride. [, , ]
Compound Description: BMS-289948 is an orally active γ-secretase inhibitor that significantly reduces both brain and plasma levels of β-amyloid (Aβ) peptides, particularly Aβ(1-40), in APP-YAC transgenic mice.
Relevance: While structurally dissimilar to 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride, BMS-289948 highlights the potential of small molecule inhibitors for targeting specific enzymes involved in disease pathways, offering a conceptual parallel for drug development strategies.
Compound Description: BMS-299897 is another orally active γ-secretase inhibitor, demonstrating potent reduction of Aβ levels in both APP-YAC transgenic mice and guinea pigs.
Relevance: Like BMS-289948, BMS-299897 showcases the efficacy of small molecule inhibitors for targeting specific enzymes involved in disease pathology. This concept might offer insights into potential therapeutic approaches for diseases related to the target 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride, depending on its mechanism of action.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.